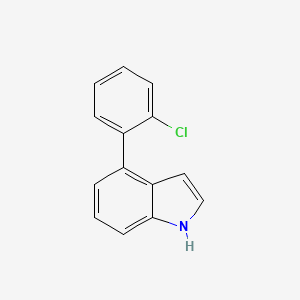

4-(2-chlorophenyl)-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H10ClN |

|---|---|

Molecular Weight |

227.69 g/mol |

IUPAC Name |

4-(2-chlorophenyl)-1H-indole |

InChI |

InChI=1S/C14H10ClN/c15-13-6-2-1-4-11(13)10-5-3-7-14-12(10)8-9-16-14/h1-9,16H |

InChI Key |

HOKGZRTWXXGVSI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C3C=CNC3=CC=C2)Cl |

Origin of Product |

United States |

Structure Activity Relationship Sar Investigations of 4 2 Chlorophenyl 1h Indole and Its Analogs

Systematic Structural Modifications of the Indole (B1671886) Core for Modulating Biological Activity

The indole core offers multiple positions for substitution, allowing for fine-tuning of a compound's biological activity. The C3 and C5 positions are particularly important, as modifications at these sites can significantly impact potency and efficacy.

Impact of Substituents at the Indole C3 and C5 Positions on Potency

The C3 position of the indole ring is the most reactive site for electrophilic substitution, making it a common target for chemical modification. wikipedia.org SAR studies across various compound series have shown that the nature of the substituent at C3 is critical for biological activity. For instance, in a series of 1H-indole-2-carboxamides evaluated as allosteric modulators of the cannabinoid receptor 1 (CB1), the size of the alkyl group at the C3 position was found to be a determining factor for potency. nih.gov Analogs with smaller substituents, such as hydrogen or a methyl group, were preferred over a larger ethyl group, indicating that steric bulk at this position can be detrimental to activity. nih.gov

The C5 position of the indole's benzene (B151609) ring is another key site for modification. In the same series of CB1 receptor modulators, the introduction of a chloro or fluoro group at the C5 position was shown to enhance potency. nih.gov Similarly, in the development of inhibitors for the AAA+ ATPase p97, a 5-fluoroindole (B109304) moiety was found to be crucial for binding and potency, with the fluorine atom engaging in key interactions within the binding site. nih.govacs.org In other studies, electron-withdrawing groups like nitro (NO2) or cyano (CN) at the C5 position have been shown to increase antimicrobial activity. humanjournals.com

Table 1: Effect of C3 and C5 Substituents on CB1 Receptor Modulating Activity Data sourced from a study on 1H-indole-2-carboxamides. nih.gov

| Compound ID | C3-Substituent | C5-Substituent | Activity (IC₅₀, nM) |

|---|---|---|---|

| 17 | -CH₂CH₃ | -H | 484 |

| 42 | -CH₂CH₃ | -F | 288 |

| 1 | -CH₂CH₃ | -Cl | 853 |

| 43 | -CH₃ | -H | 285 |

| 44 | -CH₃ | -F | 185 |

| 45 | -CH₃ | -Cl | 79 |

| 48 | -H | -F | 212 |

| 49 | -H | -Cl | 225 |

Influence of Halogenation (e.g., Chlorine, Fluorine) at Indole Positions

Halogenation is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties and biological activity. nih.gov Introducing halogens like chlorine or fluorine onto the indole ring can significantly affect binding affinity and potency.

As noted previously, chloro and fluoro groups at the C5 position of indole-2-carboxamides were found to be beneficial for CB1 allosteric modulating activity. nih.gov Interestingly, in that particular series, the difference in effect between fluorine and chlorine was not significant, suggesting that for certain targets, a general halogen effect might be at play rather than a specific interaction of one halogen over the other. nih.gov In the development of anti-trypanosomal agents based on indole-2-carboxamides, however, analogs with halogen substituents at the C5 position were found to be inactive, highlighting the target-dependent nature of SAR. acs.org

Substitution at other positions has also been explored. For instance, in a series of anti-inflammatory 2-phenylindole (B188600) derivatives, a 5-fluoro substitution on the indole ring, combined with a 1-(4-chlorobenzyl) group, resulted in a compound with high in-vivo anti-inflammatory activity (81.1% inhibition). omicsonline.org Marine natural products also provide examples, where polybrominated indoles have demonstrated significant antibacterial activity. nih.gov

Elucidation of the Role of the Chlorophenyl Moiety in Molecular Recognition

The 2-chlorophenyl group at the C4 position of the indole is a critical pharmacophore. Its role extends beyond simple steric bulk, involving specific electronic and conformational contributions to molecular recognition by biological targets.

Positional Isomerism of the Chloro-Substituent on the Phenyl Ring (e.g., ortho- vs. para-)

The position of the chlorine atom on the phenyl ring—be it ortho, meta, or para—can drastically alter a compound's biological activity. This is exemplified in various studies. For instance, in a series of dihydro benzo-indole derivatives designed as metallo-β-lactamase inhibitors, the meta-chloro substituted analog was found to be more potent than the ortho or para isomers. acs.org Conversely, in a study of 2-phenyl-1H-indole derivatives with anti-inflammatory activity, a compound with a para-nitrophenyl (B135317) group showed greater inhibition compared to one with a meta-nitrophenyl group, suggesting that for that scaffold, the para position is preferred for electron-withdrawing substituents. innovareacademics.in

Exploration of Substituents on the Chlorophenyl Ring and their Pharmacological Correlates

Further diversification involves adding other substituents to the chlorophenyl ring itself, creating a di-substituted phenyl moiety. This strategy can refine the electronic properties and steric profile of the ring, leading to improved potency or selectivity. In one study, a di-substituted analog with a 3,4-dichlorobenzyl group attached to the indole nitrogen exhibited excellent anti-mycobacterial activity. nih.gov Another study on azines found that a di-substituted phenyl ring with chloro groups at the ortho and para positions led to the most potent cytotoxic activity against tested cancer cell lines. mdpi.com These examples demonstrate that additional substitution on the chlorophenyl ring is a viable strategy for optimizing the biological activity of indole-based compounds.

Analysis of Linker Regions and Bridging Units in SAR Studies

While 4-(2-chlorophenyl)-1H-indole features a direct bond between the two aromatic systems, many of its analogs incorporate linker regions or bridging units. These linkers can connect different parts of the molecule, influencing its conformation, flexibility, and ability to interact with a biological target.

In the development of CB1 receptor allosteric modulators, a class of 1H-indole-2-carboxamides features an amide linker connecting the indole core to a phenethyl moiety. nih.gov The carboxamide functionality itself was found to be a required element for activity. figshare.comresearchgate.net Further studies on related scaffolds explored the nature of the linker between the amide and the phenyl ring. It was found that a flexible alkyl linker, specifically an ethylene (B1197577) moiety, was important for CB1 activity, while rigid cyclic linkers like pyrrolidine (B122466) resulted in significantly reduced potency. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. neliti.com For indole derivatives, including those related to the this compound scaffold, QSAR studies are instrumental in predicting the activity of novel analogs, thereby prioritizing synthetic efforts and accelerating the drug discovery process. tandfonline.com

A typical QSAR study involves the generation of a dataset of compounds with known biological activities, followed by the calculation of a wide range of molecular descriptors. neliti.com These descriptors can be broadly categorized as follows:

Physicochemical Descriptors: These include parameters such as lipophilicity (logP), molar refractivity (MR), and electronic properties (Hammett constants), which describe the hydrophobic, steric, and electronic characteristics of the molecules. tandfonline.com

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, capturing information about its size, shape, and branching.

3D Descriptors: These descriptors are calculated from the 3D conformation of the molecule and include parameters related to its volume, surface area, and shape.

Once the descriptors are calculated, various statistical methods are employed to build the QSAR model. Multiple Linear Regression (MLR) is a commonly used technique that generates a linear equation relating the biological activity to a selection of the most relevant descriptors. neliti.com More advanced methods, such as Partial Least Squares (PLS) and Artificial Neural Networks (ANN), can also be utilized to handle complex and non-linear relationships. neliti.comtandfonline.com

For instance, a QSAR study on a series of indolyl aryl sulfones as anti-HIV agents utilized physicochemical, topological, and structural parameters to develop predictive models. tandfonline.com The resulting models highlighted the importance of the sulfonyl group, the indole NH group, the hydrophobicity of substituents on the phenyl ring, and the presence of a chlorine atom at the 5-position of the indole for optimal activity. tandfonline.com

While a specific QSAR model for this compound analogs is not extensively reported in the reviewed literature, the principles of QSAR are broadly applicable. A hypothetical QSAR study for this class of compounds would likely involve the synthesis and biological evaluation of a diverse set of analogs with variations in the substituents on both the indole ring and the 2-chlorophenyl moiety. The resulting data would then be used to generate a predictive model that could guide the design of new, more potent compounds.

The predictive power and reliability of a QSAR model are assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a set of compounds not included in the model development. tandfonline.com A well-validated QSAR model can be a powerful tool in medicinal chemistry, offering valuable insights into the SAR of a compound series and facilitating the rational design of new drug candidates.

Pharmacological Mechanisms and Biological Activity of 4 2 Chlorophenyl 1h Indole Derivatives in in Vitro Systems

Interactions with Receptor Systems

Derivatives of 4-(2-chlorophenyl)-1H-indole have demonstrated significant activity at several receptor systems, functioning as allosteric modulators, agonists, and ligands for various G protein-coupled receptors (GPCRs).

Cannabinoid Receptor 1 (CB1) Allosteric Modulation Mechanisms

The indole-2-carboxamide scaffold, a close structural relative of the core compound, has been a fertile ground for the development of allosteric modulators of the Cannabinoid Receptor 1 (CB1). dundee.ac.uk These modulators bind to a site on the receptor that is distinct from the orthosteric site where endogenous cannabinoids like anandamide (B1667382) bind. researchgate.net This interaction can either enhance or diminish the effect of the primary agonist.

The first identified CB1 allosteric modulators included indole-2-carboxamide derivatives such as Org27569, Org27759, and Org29647. researchgate.net Initial studies of Org27569 suggested it was a positive allosteric modulator, but further research revealed it to be a negative allosteric modulator (NAM) that impairs agonist binding. nih.gov

Structure-activity relationship (SAR) studies on these indole-2-carboxamides have elucidated key structural features for modulating CB1 activity. It has been shown that substitutions at various positions on the indole (B1671886) ring and its associated functionalities can significantly impact potency and efficacy. For instance, the presence of a chloro or fluoro group at the C5 position of the indole ring, combined with short alkyl groups at the C3 position, can enhance the modulatory potency at the CB1 receptor. nih.gov One of the most potent compounds in a series of substituted 1H-indole-2-carboxamides, compound 45 , demonstrated an IC₅₀ value of 79 nM, making it more potent than the parent compounds. nih.gov These compounds typically act as negative allosteric modulators, dose-dependently reducing the maximum effect (Emax) of CB1 agonists like CP55,940. nih.gov

Table 1: In Vitro Allosteric Modulatory Activity of selected 1H-indole-2-carboxamide Derivatives at the CB1 Receptor

| Compound | Substitution Pattern | Activity Type | Potency (IC₅₀) | Effect on Agonist Emax |

|---|---|---|---|---|

| Org27569 | 5-chloro-3-ethyl-N-(morpholin-4-yl)-1H-indole-2-carboxamide | Negative Allosteric Modulator | ~790 nM | Reduction |

| Compound 45 | 5-chloro-N-(4-(diethylamino)phenyl)-3-propyl-1H-indole-2-carboxamide | Negative Allosteric Modulator | 79 nM | Reduction |

Relaxin Family Peptide Receptor (RXFP3/4) Agonism and Selectivity

The relaxin family peptide receptors, including RXFP3 and RXFP4, are class A G protein-coupled receptors involved in various physiological processes. guidetopharmacology.org Research has identified small molecule modulators for these receptors, including derivatives containing an indole core.

A notable example is "compound 4," an amidino hydrazone-based scaffold that acts as a dual agonist for RXFP3 and RXFP4. nih.gov This compound's indole ring inserts deeply into the orthosteric binding pocket of the RXFP4 receptor. nih.gov This interaction is stabilized by hydrogen bonds with residues T295 and H299, as well as stacking and hydrophobic contacts with other amino acids within the binding pocket. nih.gov The chlorobenzene (B131634) moiety of such compounds extends towards the extracellular side of the receptor. nih.gov

While relaxin-3 is the endogenous ligand for RXFP3, it also demonstrates binding to RXFP1 and RXFP4. tansobio.comresearchgate.neted.ac.uk Similarly, INSL5 is the endogenous ligand for RXFP4 but can act as a weak antagonist at RXFP3. tansobio.comresearchgate.neted.ac.uk The development of small molecule agonists like "compound 4" provides valuable tools for probing the pharmacology of these receptors.

Neurotransmitter Receptor Ligand Activity (e.g., Serotonin (B10506) Receptors)

Indole derivatives are well-known for their interactions with serotonin (5-hydroxytryptamine, 5-HT) receptors, which are implicated in a wide range of neurological and psychiatric conditions. nih.gov The indole nucleus is a core component of serotonin itself, making it a privileged scaffold for designing ligands that target 5-HT receptors.

Derivatives incorporating the indole moiety have been synthesized and evaluated for their binding affinity to various serotonin receptor subtypes, including 5-HT₁A, 5-HT₂A, and 5-HT₂C. nih.gov In many of these compounds, the indole moiety penetrates deep into a hydrophobic microdomain of the receptor. nih.gov A key interaction for many ligands is an electrostatic bond between a protonatable nitrogen atom and the conserved Asp 3.32 residue in the receptor's binding pocket. nih.gov

For example, a series of 5-norbornene-2-carboxamide derivatives with arylpiperazine moieties showed varying affinities for serotonin receptors. mdpi.com Specifically, 4-chlorophenyl derivatives within this series demonstrated activity, with the endo isomer being active where the exo isomer was not. mdpi.com Certain compounds from these series have shown high affinity and selectivity for the 5-HT₂A and 5-HT₂C receptors, with Kᵢ values in the low nanomolar range. mdpi.com

Table 2: Binding Affinities (Kᵢ) of Representative Indole-Related Derivatives for Serotonin Receptors

| Compound Class | Target Receptor | Kᵢ (nM) |

|---|---|---|

| 5-norbornene-2-carboxamide derivative (Norbo-11) | 5-HT₂C | 31 |

| 5-norbornene-2-carboxamide derivative (Norbo-14) | 5-HT₂A | 17.93 |

| 5-norbornene-2-carboxamide derivative (Norbo-18) | 5-HT₂A | 18.65 |

Enzyme Inhibition Profiles and Specificity

In addition to receptor interactions, derivatives of this compound and related structures have been investigated as inhibitors of various enzymes, including cyclooxygenases and kinases.

Cyclooxygenase (COX) Enzyme Inhibition (COX-1/COX-2 Selectivity)

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key players in the inflammatory cascade. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and plays a major role in inflammation and pain. nih.gov Selective inhibition of COX-2 is a desirable therapeutic goal to reduce inflammatory symptoms while minimizing the side effects associated with COX-1 inhibition. nih.gov

While direct studies on this compound as a COX inhibitor are limited, the broader class of indole derivatives has shown promise. For instance, a series of 1,3-dihydro-2H-indolin-2-one derivatives were synthesized and evaluated for their COX-2 inhibitory activity. nih.gov These studies highlight that the indole moiety can serve as a pharmacophore for developing anti-inflammatory agents. nih.gov In general, many synthesized heterocyclic compounds show a preference for inhibiting COX-2 over COX-1, as indicated by their selectivity index (SI). nih.gov

Kinase Inhibition (e.g., Receptor Tyrosine Kinases, Epidermal Growth Factor Receptor)

Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov The indole scaffold is a versatile foundation for the design of kinase inhibitors. nih.gov

Derivatives containing the indole nucleus have been developed as inhibitors of various kinases, including platelet-derived growth factor receptor, vascular endothelial growth factor receptor, and Bruton's tyrosine kinase. nih.gov Of particular interest is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase often implicated in tumor cell proliferation. nih.gov The indole pharmacophore has been extensively reviewed as a basis for EGFR inhibitors. nih.goveurekaselect.com

Furthermore, compounds with an N-(4-chlorophenyl) substitution have been shown to possess kinase inhibitory activity. For example, a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were found to inhibit AKT2/PKBβ, a kinase involved in oncogenic signaling pathways in glioma. dundee.ac.uknih.gov One compound from this series, 4j , exhibited an IC₅₀ of 14 µM for AKT2. nih.gov

Table 3: Kinase Inhibition Profile of a Representative N-(4-chlorophenyl) Derivative

| Compound | Target Kinase | Activity | IC₅₀ |

|---|---|---|---|

| 4j (pyrano[2,3-c]pyrazole derivative) | AKT2/PKBβ | Inhibition | 14 µM |

Other Enzyme Targets (e.g., Lanosterol (B1674476) 14α-demethylase, CYP51)

Lanosterol 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of sterols in both fungi and mammals and has been a key target for the development of antifungal agents and cholesterol-lowering drugs. wikipedia.org Indole-based compounds have been investigated as potential inhibitors of this enzyme. nih.gov Research into derivatives of the this compound scaffold has revealed their potential to interact with and inhibit CYP51.

One notable derivative, RS-21607, which is (2S,4S)-cis-2[(1H-imidazol-1-yl)methyl]-2-[2-(4-chlorophenyl)ethyl]-4-[[(4-aminophenyl)thio]methyl]-1,3-dioxolane, has been identified as a potent and selective inhibitor of mammalian lanosterol 14α-demethylase. nih.gov In in vitro studies using purified rat liver CYP51, RS-21607 demonstrated tight-binding and competitive inhibition with an apparent Ki of 840 pM. nih.gov Its high affinity was also observed in hepatic microsomes from humans and hamsters. nih.gov The selectivity of RS-21607 for CYP51 was significant when compared to other cytochrome P450 enzymes, including those involved in steroid biosynthesis. nih.gov This selective inhibition underscores the potential of the 4-(2-chlorophenyl)ethyl moiety, a key feature related to the this compound structure, in designing effective CYP51 inhibitors.

Further studies on various indole derivatives have reinforced their role as CYP51 inhibitors. nih.govmdpi.com The development of novel tetraindol-4-one derivatives has shown promising antifungal activities, which are attributed to their ability to inhibit CYP51. nih.gov While direct inhibitory data for this compound itself is not extensively detailed, the potent activity of its close structural analogs strongly suggests that this chemical scaffold is a viable starting point for the design of novel CYP51 inhibitors.

| Compound | Target Enzyme | Inhibition Type | Apparent Ki (pM) | Source(s) |

| RS-21607 | Lanosterol 14α-demethylase (CYP51) | Competitive | 840 | nih.gov |

Modulation of Intracellular Signaling Pathways

Derivatives of this compound have been investigated for their anti-inflammatory properties, with studies pointing towards their ability to modulate key inflammatory pathways. The transcription factor nuclear factor-kappa B (NF-κB) is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2). sciensage.info

One study investigated a series of synthetic indole derivatives, including N-(4′-Chlorophenyl) (4,6-dimethoxy-2,3-diphenyl-1H-indol-7-yl)methanimine, for their anti-inflammatory effects. This compound, which shares the chlorophenyl-indole core structure, demonstrated significant anti-inflammatory activity in animal models. nih.gov While the direct effect on NF-κB was not detailed in this specific study, the modulation of inflammatory responses suggests a potential interaction with this pathway.

Further supporting this, a study on a pyrrole (B145914) derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, which also contains a 4-chlorophenyl moiety, demonstrated potent anti-inflammatory activity. nih.gov In an in vitro model using lipopolysaccharide (LPS)-stimulated systemic inflammation, repeated treatment with this compound significantly decreased serum levels of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). nih.gov The suppression of TNF-α, a key cytokine regulated by NF-κB, provides indirect evidence for the potential of 4-(2-chlorophenyl)-substituted heterocyclic compounds to modulate the NF-κB signaling pathway. sciensage.infonih.gov

| Compound/Derivative | Pathway/Target | Effect | Source(s) |

| N-(4′-Chlorophenyl) (4,6-dimethoxy-2,3-diphenyl-1H-indol-7-yl)methanimine | Inflammation | Anti-inflammatory activity | nih.gov |

| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | TNF-α | Significant decrease in serum levels | nih.gov |

The antiproliferative and pro-apoptotic effects of this compound derivatives have been a significant area of cancer research. These compounds have shown the ability to inhibit the growth of cancer cells and induce programmed cell death through various mechanisms.

A notable derivative, N-(4-chlorophenyl)-1H-indole-2-carboxamide, has demonstrated dose- and time-dependent inhibition of cell proliferation in Saos-2 osteosarcoma cells. researchgate.net This suggests that even at low concentrations, this derivative can effectively exert cytotoxic effects on cancer cell lines. researchgate.net

The induction of apoptosis is a key mechanism for the anticancer activity of many indole derivatives. mdpi.com This process is often mediated by the modulation of the Bcl-2 family of proteins, which includes both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax). A shift in the Bax/Bcl-2 ratio in favor of apoptosis is a common hallmark of effective anticancer agents. ijper.org Following the mitochondrial pathway of apoptosis, the release of cytochrome c can lead to the activation of a cascade of caspases, which are proteases that execute the apoptotic program. nih.gov Overexpression of Bcl-2 has been shown to block this caspase activation. nih.gov

Studies on various indole derivatives have shown their capacity to induce apoptosis through these mechanisms. For instance, some indole derivatives have been found to cause cell cycle arrest, often at the G2/M or S phase, preventing cancer cells from dividing. nih.govresearchgate.net This is often accompanied by the activation of caspases and modulation of Bcl-2 family proteins. nih.govnih.govmdpi.com One study on an indole-conjugated oleanolic acid analogue demonstrated the induction of apoptosis in non-small cell lung cancer cells through the modulation of mitochondrial apoptotic dynamics, including an increased Bax/Bcl-2 ratio.

| Compound/Derivative | Cell Line | Effect | Mechanism | Source(s) |

| N-(4-chlorophenyl)-1H-indole-2-carboxamide | Saos-2 (Osteosarcoma) | Inhibition of cell proliferation | Dose- and time-dependent cytotoxicity | researchgate.net |

| 2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide (B32628) derivative (10b) | A549 (Lung cancer), K562 (Leukemia) | Potent antiproliferative activity (IC50 = 12.0 nM and 10 nM, respectively) | Apoptosis induction, cell cycle arrest at G2/M phase | nih.gov |

| Indole-conjugated oleanolic acid analogue | A549 (Lung cancer) | Cytotoxicity, Apoptosis induction | Increased Bax/Bcl-2 ratio, mitochondrial dysfunction |

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in a variety of diseases. tandfonline.com Indole derivatives, including those with a this compound core, have been explored for their antioxidant properties.

A study on N-(4-chlorophenyl)-1H-indole-2-carboxamide highlighted its potential as an antioxidant. tandfonline.com The antioxidant activity of indole derivatives is often attributed to the indole NH group, which can act as a hydrogen donor to scavenge free radicals. The ability of these compounds to combat oxidative damage makes them promising candidates for further investigation. tandfonline.com Other studies on substituted 2-phenyl-1H-indoles have also demonstrated potent antioxidant activity in DPPH and superoxide (B77818) radical scavenging assays. kingston.ac.uk

| Compound/Derivative | Assay | Antioxidant Activity | Source(s) |

| N-(4-chlorophenyl)-1H-indole-2-carboxamide | General antioxidant assays | Potential radical scavenging activity | tandfonline.com |

| Substituted 2-(4-aminophenyl)-1H-indoles | DPPH and superoxide radical scavenging | Potent antioxidant activity | kingston.ac.uk |

While the antioxidant properties of this compound derivatives have been noted, specific research detailing their modulation of oxido-nitrosative stress pathways is limited in the currently available literature. Oxido-nitrosative stress involves the interplay between reactive oxygen species (ROS) and reactive nitrogen species (RNS), and its dysregulation is linked to various pathological conditions. Further investigation is required to elucidate the specific effects of this compound derivatives on these complex pathways, including their impact on nitric oxide synthase (NOS) activity and the generation of peroxynitrite.

Antimicrobial Spectrum and Mechanistic Investigations in Vitro

Indole derivatives are recognized for their broad-spectrum antimicrobial activities. nih.gov The this compound scaffold has been incorporated into various molecular structures to explore their potential as novel antimicrobial agents.

In vitro studies have demonstrated that certain indole derivatives possess activity against a range of pathogenic microorganisms. For example, some indole-1,2,4-triazole conjugates have shown good to moderate antibacterial activity against Gram-negative strains and potent antifungal activity, particularly against Candida species. nih.gov Another study on indole derivatives containing 4-substituted piperazine (B1678402) moieties reported antibacterial activity against both Gram-positive (including MRSA) and Gram-negative bacteria. eurekaselect.com

Specifically, an indole-acrylonitrile derivative with a 3-chlorophenyl substituent exhibited relatively high antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with MIC and MBC values ranging from 8 to 16 μg/mL. mdpi.com This highlights the importance of the chlorophenyl substitution for antibacterial efficacy.

Mechanistic investigations into the antimicrobial action of indole derivatives are ongoing. Some studies suggest that these compounds may disrupt bacterial cell membrane integrity. nih.gov For instance, one active indole derivative was found to induce depolarization of the bacterial membrane. nih.gov Other potential mechanisms could involve the inhibition of essential bacterial enzymes. However, detailed mechanistic studies specifically for this compound are not yet extensively documented.

| Derivative Class | Organism(s) | Activity | MIC/MBC (μg/mL) | Source(s) |

| Indole-1,2,4-triazole conjugates | Gram-negative bacteria, Candida tropicalis, Candida albicans | Good to moderate antibacterial, Potent antifungal | 2 (for Candida spp.) | nih.gov |

| Indole derivatives with 4-substituted piperazine | MRSA | More active than ampicillin | 25 | eurekaselect.com |

| Indole-acrylonitrile with 3-chlorophenyl substituent | S. aureus, S. epidermidis | High antibacterial activity | 8-16 | mdpi.com |

Antibacterial Activity Against Gram-Positive and Gram-Negative Bacterial Strains

While specific studies on this compound derivatives are limited, the broader class of indole derivatives has demonstrated notable antibacterial properties. Research on synthetic indole derivatives has shown efficacy against a range of multidrug-resistant Gram-positive bacteria. nih.govnih.gov One such derivative, SMJ-2, has been found to exhibit consistent minimum inhibitory concentrations (MICs) between 0.25 and 2 µg/mL against various strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), and vancomycin-resistant Enterococcus faecium (VRE). nih.gov The primary mechanism of action for these compounds involves the inhibition of respiratory metabolism and disruption of the bacterial membrane potential. nih.gov

The activity against Gram-negative bacteria is generally less potent, which is often attributed to the presence of the outer membrane that can hinder the entry of the compounds. nih.gov However, the use of a membrane permeabilizer like polymyxin (B74138) B has been shown to significantly reduce the MIC of some indole derivatives against Gram-negative strains, suggesting that the outer membrane is a key obstacle to their activity. nih.gov

Table 1: In Vitro Antibacterial Activity of a Representative Synthetic Indole Derivative (SMJ-2) Disclaimer: The following data is for a related synthetic indole derivative, not a this compound derivative, and is intended to be illustrative of the potential antibacterial activity of this class of compounds.

| Bacterial Strain | Type | MIC (µg/mL) |

| S. aureus ATCC 29213 (MSSA) | Gram-Positive | 2 |

| S. aureus ATCC 43300 (MRSA) | Gram-Positive | 2 |

| E. faecium ATCC 51559 (VRE) | Gram-Positive | 2 |

Antifungal Efficacy and Target Identification

The antifungal potential of compounds containing the chlorophenyl-indole moiety has been investigated against various pathogenic fungi. For instance, a derivative, 1-(4-chlorophenyl)-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole, demonstrated significant activity against Aspergillus species and Candida albicans. researchgate.net This compound exhibited a minimum inhibitory concentration (MIC) of 15.62 µg/mL against Aspergillus fumigatus and 31.25 µg/mL against Aspergillus flavus and Aspergillus niger. researchgate.net

Another class of related compounds, streptochlorin (B611036) derivatives, which feature a 4-chloro-5-(3-indolyl)oxazole structure, has also shown promise. These compounds have been evaluated against a panel of phytopathogenic fungi, with some derivatives showing significant growth inhibition of Botrytis cinerea, Gibberella zeae, and Colletotrichum lagenarium at a concentration of 50 μg/mL. researchgate.netwikipedia.org The proposed mechanism of action for some of these derivatives involves the inhibition of Leucyl-tRNA Synthetase. wikipedia.org

Table 2: In Vitro Antifungal Activity of a Representative 1-(4-chlorophenyl)-tetrahydropyrazino[1,2-a]indole Derivative Disclaimer: The following data is for a related chlorophenyl-indole derivative, not a this compound derivative, and is intended to be illustrative of the potential antifungal activity of this class of compounds.

| Fungal Strain | MIC (µg/mL) |

| Aspergillus fumigatus | 15.62 |

| Aspergillus flavus | 31.25 |

| Aspergillus niger | 31.25 |

| Candida albicans | 15.62 - 250 |

Antiviral Activity Against Specific Viral Pathogens (e.g., Herpes Simplex Virus-1, Influenza A)

There is a lack of specific in vitro studies on the antiviral activity of this compound derivatives against Herpes Simplex Virus-1 (HSV-1) and Influenza A virus. However, the broader family of indole derivatives has been a source of compounds with antiviral properties.

For HSV-1, various natural and synthetic compounds containing indole or related heterocyclic systems have been investigated. These compounds have been shown to interfere with different stages of the viral life cycle, including attachment, entry, and replication. For instance, some indole alkaloids have demonstrated the ability to inhibit viral DNA polymerase.

In the context of Influenza A, certain indole derivatives have been designed and synthesized as potential neuraminidase inhibitors, a key enzyme in the viral replication cycle. nih.gov One study on a sodium methyl 2-[4-(2-methoxyethoxy)butanamido]-3-(1H-indol-3-yl)propanoate-nonahydro-closo-decaborate derivative demonstrated complete inhibition of viral replication in vitro at concentrations of 10.0 and 20.0 μg/mL. mdpi.com The proposed mechanism involves the blocking of the M2 proton channel, which is crucial for viral uncoating. mdpi.com

Antitubercular and Antimalarial Activity in In Vitro Models

In the realm of antitubercular research, certain indole-based compounds have exhibited high activity against both drug-sensitive and isoniazid-resistant strains of M. tuberculosis. nih.gov For example, some multi-target compounds incorporating indole and pyridine (B92270) scaffolds have shown MIC values ranging from 0.05 to 2 μg/mL against the H37Rv strain. nih.gov

For antimalarial activity, various heterocyclic compounds, including those with indole and quinoline (B57606) moieties, have been evaluated. The mechanism of action for some of these compounds is believed to involve the inhibition of hemozoin biocrystallization, a crucial process in the parasite's detoxification of heme.

Table 3: In Vitro Antitubercular Activity of Representative Indole Derivatives Disclaimer: The following data is for related indole derivatives, not this compound derivatives, and is intended to be illustrative of the potential antitubercular activity of this class of compounds.

| Compound Type | M. tuberculosis Strain | MIC (µg/mL) |

| Indole-Pyridine Hybrid | H37Rv (drug-sensitive) | 0.05 - 2 |

| Indole-Pyridine Hybrid | CN-40 (INH-resistant) | 0.018 - 4.44 |

Table 4: In Vitro Antimalarial Activity of Representative Chloroquine (B1663885) Derivatives Disclaimer: The following data is for related chloroquine derivatives, not this compound derivatives, and is intended to be illustrative of the potential antimalarial activity of this class of compounds.

| Plasmodium falciparum Strain | IC50 (nM) |

| PfNF54 | 1.43 ± 0.13 |

| PfK1 | 2.5 ± 1.3 |

| PfW2 | 2.18 ± 0.16 |

Additional In Vitro Pharmacological Activities of Indole Derivatives

Beyond antimicrobial and antiparasitic effects, indole derivatives have been investigated for other pharmacological activities, including analgesic and antidiabetic potential.

In Vitro Models for Analgesic Activity

The analgesic potential of indole derivatives is often evaluated through their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory and pain pathways. nih.govresearchgate.net In vitro assays for COX-1 and COX-2 inhibition are standard methods to screen for nonsteroidal anti-inflammatory drug (NSAID)-like activity. nih.govspringernature.com Some indole derivatives have shown selective inhibition of COX-2, which is desirable as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors. nih.govresearchgate.net

Another in vitro approach to assess analgesic potential is to investigate the interaction of compounds with the transient receptor potential vanilloid 1 (TRPV1), a key receptor in pain perception. mdpi.comnih.gov Assays measuring the antagonistic activity of compounds at the TRPV1 receptor can provide insights into their potential as analgesics. mdpi.comnih.gov

Antidiabetic Effects (e.g., Insulin (B600854) Sensitization)

Certain indole derivatives have been identified as having potential antidiabetic effects, particularly through insulin sensitization. One such compound, 1-(4-chlorobenzoyl)-5-hydroxy-2-methyl-3-indoleacetitic acid (GY3), has been shown to enhance the differentiation of 3T3-L1 preadipocytes into adipocytes and to increase insulin sensitivity. innov-research.com

In vitro studies have demonstrated that GY3 can enhance the expression of adiponectin and proteins involved in the insulin signaling pathway in mature adipocytes. innov-research.com Furthermore, it has been observed to increase glucose consumption in HepG2 cells, particularly in the presence of insulin. innov-research.com These findings suggest that indole derivatives may improve insulin resistance and lower glucose levels. innov-research.com

Table 5: In Vitro Antidiabetic Effects of a Representative Indole Derivative (GY3) Disclaimer: The following data is for a related indole derivative, not a this compound derivative, and is intended to be illustrative of the potential antidiabetic activity of this class of compounds.

| In Vitro Model | Observed Effect |

| 3T3-L1 Adipocytes | Increased lipid accumulation and differentiation |

| Mature Adipocytes | Enhanced expression of adiponectin and insulin pathway proteins |

| HepG2 Cells | Enhanced glucose consumption in the presence of insulin |

Computational and Theoretical Investigations of 4 2 Chlorophenyl 1h Indole and Derivatives

Quantum Chemical Calculations for Molecular Properties

Computational chemistry provides profound insights into the intrinsic properties of molecules, bridging the gap between structure and reactivity. For 4-(2-chlorophenyl)-1H-indole and its derivatives, quantum chemical calculations are indispensable tools for elucidating molecular geometry, electronic behavior, and potential for various applications. These theoretical methods allow for a detailed exploration of molecular characteristics that can be challenging to determine experimentally.

Density Functional Theory (DFT) is a robust computational method widely used to investigate the electronic structure of many-body systems, including atoms and molecules. nih.gov It is a cornerstone of modern computational chemistry, employed to determine a molecule's ground-state properties by optimizing its geometry.

The process of geometry optimization involves finding the spatial arrangement of atoms that corresponds to the lowest energy on the potential energy surface. For a molecule like this compound, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles between the indole (B1671886) and 2-chlorophenyl rings. The resulting optimized structure represents the most stable conformation of the molecule in the gas phase. A key confirmation of a true energy minimum is the absence of imaginary frequencies in the vibrational analysis, as exclusively positive vibrational frequencies indicate a stable structure. researchgate.net

| Parameter | Description | Typical Output |

|---|---|---|

| Bond Length | The equilibrium distance between the nuclei of two bonded atoms. | Values in Angstroms (Å) for C-C, C-N, C-H, C-Cl bonds. |

| Bond Angle | The angle formed between three atoms across at least two bonds. | Values in degrees (°) for C-C-C, C-N-C, etc. |

| Dihedral Angle | The angle between two intersecting planes, crucial for conformational analysis. | Values in degrees (°), defining the twist between the indole and chlorophenyl rings. |

| Electronic Energy | The total energy of the molecule's electronic system in its ground state. | Value in Hartrees or eV. |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, representing the nucleophilic character of a molecule, while the LUMO acts as an electron acceptor, indicating its electrophilic character. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests that a molecule is more reactive and easily polarizable. wikipedia.orgresearchgate.net This gap is instrumental in predicting the strength and stability of molecules. wikipedia.org For example, a DFT study on a related compound revealed a HOMO-LUMO energy gap of 3.08 eV, indicating significant chemical reactivity. researchgate.net

The spatial distribution of these orbitals is also informative. For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring system, while the LUMO may be distributed across the chlorophenyl ring and the C2-C3 bond of the indole moiety. This distribution highlights the regions most likely to participate in nucleophilic and electrophilic interactions, respectively.

| Parameter | Symbol | Significance | Illustrative Value (eV) |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Correlates with ionization potential; indicates electron-donating ability. | -6.59 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Correlates with electron affinity; indicates electron-accepting ability. | -1.23 |

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity, kinetic stability, and polarizability. | 5.36 |

| Chemical Potential | μ | Describes the escaping tendency of electrons. | -3.91 |

| Chemical Hardness | η | Measures resistance to change in electron distribution. | 2.68 |

| Electrophilicity Index | ω | Measures the energy lowering due to maximal electron flow. | 2.85 |

Illustrative data derived from computational studies on related aromatic heterocyclic compounds.

The Molecular Electrostatic Potential (MEP) is a valuable tool for analyzing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netchemrxiv.org The MEP surface map provides a visual representation of the electrostatic potential on the electron density surface of the molecule. rsc.org

Different colors on the MEP map denote different potential values. Regions of negative electrostatic potential (typically colored red) are characterized by an excess of electron density and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are favorable sites for nucleophilic attack. Green areas represent neutral potential. acu.edu.in

For this compound, the MEP surface is expected to show a significant negative potential around the nitrogen atom of the indole ring and the chlorine atom on the phenyl ring, due to the presence of lone pairs of electrons. These sites would be the primary centers for interaction with electrophiles. A region of positive potential is anticipated around the hydrogen atom attached to the indole nitrogen (N-H), making it a potential hydrogen bond donor site. materialsciencejournal.org

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions. wisc.edu It provides a detailed understanding of charge transfer and hyperconjugative interactions by examining the delocalization of electron density between filled Lewis-type (donor) orbitals and empty non-Lewis-type (acceptor) orbitals. nih.govosti.gov

| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|---|

| LP(1) N7 | π(C2-C3) | n → π | 45.8 |

| LP(1) N7 | π(C8-C9) | n → π | 38.1 |

| LP(3) Cl17 | π(C11-C12) | n → π | 5.2 |

| π(C4-C5) | π(C2-C3) | π → π | 22.5 |

| π(C13-C14) | π(C11-C12) | π → π | 19.7 |

Illustrative E(2) values based on NBO analyses of related chlorophenyl and indole-containing structures.

Non-linear optical (NLO) materials are capable of altering the properties of light and have significant applications in technologies like telecommunications, optical computing, and frequency conversion. The NLO response of a molecule is governed by its molecular structure, particularly the presence of π-conjugated systems and electron donor-acceptor groups that facilitate intramolecular charge transfer (ICT). researchgate.net

Computational methods, particularly DFT, are frequently used to predict the NLO properties of molecules. Key parameters calculated include the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β₀). The magnitude of the first-order hyperpolarizability is a direct measure of the NLO activity of a molecule. Molecules with large β₀ values are considered promising candidates for NLO applications. The structure of this compound, featuring an electron-donating indole moiety and a somewhat electron-withdrawing chlorophenyl group, suggests potential for ICT and thus notable NLO properties. Theoretical investigations on related donor-acceptor molecules have been performed to evaluate these parameters. researchgate.netresearchgate.net

| Parameter | Symbol | Description |

|---|---|---|

| Dipole Moment | μ | Measures the overall polarity of the molecule. Expressed in Debye. |

| Mean Polarizability | ⟨α⟩ | Describes the ease with which the electron cloud can be distorted by an external electric field. Expressed in esu. |

| First-Order Hyperpolarizability | β₀ | Quantifies the second-order NLO response. Expressed in esu. |

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning the electron density of a molecule into atomic basins. arxiv.orgsciencesconf.org This partitioning allows for the characterization of chemical bonds and non-covalent interactions through the analysis of critical points in the electron density (ρ). The properties at a bond critical point (BCP), such as the electron density (ρ) and its Laplacian (∇²ρ), can distinguish between shared covalent interactions and closed-shell non-covalent interactions. mdpi.com

Reduced Density Gradient (RDG) analysis is a complementary technique used to visualize and identify weak non-covalent interactions in real space. scielo.org.mx The RDG is plotted against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the Hessian matrix. researchgate.net This visualization generates isosurfaces that highlight different types of interactions:

Strong attractive interactions (e.g., hydrogen bonds) appear as blue-colored surfaces.

Weak van der Waals interactions are represented by green surfaces.

Strong repulsive interactions (e.g., steric clashes) are shown in red. scielo.org.mxresearchgate.net

For this compound, these methods would be crucial for identifying and characterizing potential intramolecular non-covalent interactions, such as C-H···Cl or N-H···Cl hydrogen bonds and π-π stacking or C-H···π interactions between the two aromatic rings. These weak interactions play a significant role in determining the molecule's preferred three-dimensional conformation and its crystal packing. researchgate.netresearchgate.net

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as an indole derivative, and a biological target, typically a protein. These methods provide insights into binding modes, affinities, and the stability of the resulting complex, which are crucial for designing effective drugs. tandfonline.com

Molecular docking studies are instrumental in predicting how indole derivatives orient themselves within the binding site of a target protein. jocpr.com This process involves sampling numerous possible conformations of the ligand within the protein's active site and scoring them based on their complementarity.

Research on various indole derivatives has revealed common interaction patterns that are likely relevant for this compound. Key interactions often include hydrogen bonds, π-π stacking, and hydrophobic interactions. nih.govmdpi.com For instance, in studies of indole derivatives targeting the Pim-1 kinase, a crucial interaction was identified with the amino acid residue Glu 121. nih.govtandfonline.com Similarly, when targeting dihydrofolate reductase (DHFR), a strong attachment to the binding pocket is facilitated by the indole scaffold, with the presence of dichlorobenzene moieties enhancing this inhibition. tandfonline.com The electron-rich, planar nature of the indole nucleus is particularly effective at engaging in these types of non-covalent interactions. mdpi.com

The specific binding mode of this compound would be predicted by docking it into a target protein's active site. The 2-chlorophenyl group would likely play a significant role in defining the orientation and contributing to hydrophobic or halogen-bond interactions, further anchoring the molecule within the binding pocket.

Table 1: Predicted Ligand-Protein Interactions for Indole Scaffolds

| Interaction Type | Key Interacting Residues (Examples) | Role in Binding |

| Hydrogen Bonding | Asp, Glu, Thr | Anchors the ligand to specific points in the active site. mdpi.com |

| π-π Stacking | Phe, Tyr, Trp | Stabilizes the complex via aromatic ring interactions. mdpi.com |

| Hydrophobic Interactions | Val, Leu, Ile | Enhances binding affinity by interacting with nonpolar residues. |

| Halogen Bonding | (with C-Cl) | Can provide additional directional stability. |

Following the prediction of a binding pose, computational methods are used to estimate the binding affinity, often expressed as a docking score or a calculated inhibition constant (Ki). Lower docking scores typically indicate a more favorable binding interaction. mdpi.com For example, molecular docking of indole derivatives against the enzyme indoleamine 2,3-dioxygenase-1 (IDO1) was used to screen candidates based on their grid scores and predicted IC50 values. espublisher.com

Techniques like Molecular Mechanics Generalized-Born Surface Area (MM-GBSA) are frequently employed post-docking or post-MD simulation to refine binding free energy calculations. tandfonline.comespublisher.com These calculations provide a more accurate estimation of binding affinity by considering factors like solvation energy. Studies on indole derivatives targeting IDO1 have used MM-GBSA to calculate the free energy of binding (ΔGbind), with values such as -32.88 ± 0.33 kcal/mol and -35.31 ± 0.35 kcal/mol reported for promising candidates. espublisher.com Such calculations would be essential to quantitatively assess the potential of this compound as an inhibitor for a given target.

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. nih.gov By simulating the movements of atoms in the complex within a realistic environment, MD can validate the interactions predicted by docking and reveal important conformational changes. tandfonline.com

The stability of the complex is often evaluated by calculating the root mean square deviation (RMSD) of the protein and ligand atoms over the simulation period. A stable RMSD value suggests that the ligand remains securely bound in its predicted pose. tandfonline.com MD simulations performed on indole derivatives bound to targets like DHFR and Pim-1 have confirmed the permanent stability of the selected ligands within the binding pocket and helped identify the key amino acids responsible for maintaining the stable interaction. tandfonline.comnih.gov These simulations are crucial for confirming that the initial docking pose is maintained and that the key interactions are persistent, thus validating the potential of the compound as a durable inhibitor.

In Silico Pharmacokinetic and Pharmacodynamic (ADME) Predictions

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are a critical component of modern drug design, helping to identify compounds with favorable pharmacokinetic properties early in the discovery process. nih.gov These computational models predict how a molecule like this compound is likely to behave in the body.

"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties that would make it a likely candidate for an oral drug. A common method for this assessment is the use of Lipinski's Rule of Five. This rule states that poor absorption or permeation is more likely when a compound has:

More than 5 hydrogen bond donors

More than 10 hydrogen bond acceptors

A molecular weight over 500 daltons

A calculated logP (cLogP) greater than 5

Studies on various indole derivatives have shown that many compounds within this class successfully pass these criteria, indicating good oral bioavailability potential. researchgate.net For this compound, these parameters would be calculated to predict its potential as an orally administered drug.

Beyond general drug-likeness, specific ADME properties can be predicted using computational models. Research on novel indole derivatives often includes predictions for parameters such as human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and interaction with metabolic enzymes like Cytochrome P450 (CYP450). japsonline.com

For example, in silico studies of certain indole derivatives predicted excellent gastrointestinal absorption, with values ranging from 90.2% to 94.0%. researchgate.net Other models predict whether a compound is likely to be an inhibitor of key metabolic enzymes, such as CYP2D6, or how strongly it might bind to plasma proteins. japsonline.commdpi.com High plasma protein binding can affect a drug's distribution and availability to reach its target. mdpi.com Predictions for this compound would provide crucial insights into its likely absorption, distribution, and metabolic fate, guiding further experimental validation.

Table 2: Representative In Silico ADME Predictions for Indole Derivatives

| ADME Parameter | Predicted Outcome | Implication |

| Human Intestinal Absorption (HIA) | Good to Excellent (>90%) researchgate.net | High likelihood of being well-absorbed after oral administration. |

| Blood-Brain Barrier (BBB) Penetration | Often predicted as non-penetrant japsonline.com | Suggests the compound may have fewer central nervous system side effects. |

| CYP2D6 Inhibition | Predicted to be non-inhibitory japsonline.com | Lower risk of drug-drug interactions involving this metabolic pathway. |

| Plasma Protein Binding | Predicted to be high japsonline.com | Can influence the compound's distribution and effective concentration. |

| Lipinski's Rule of Five | Generally compliant researchgate.net | Indicates good potential for oral bioavailability. |

Application of Virtual Screening and Fragment-Based Drug Design (FBDD) Methodologies

The exploration of the chemical space surrounding the this compound scaffold has been significantly advanced by computational and theoretical investigations. Among the most powerful in silico techniques are virtual screening and fragment-based drug design (FBDD), which serve to identify and optimize novel ligands with therapeutic potential. These methodologies allow for the rapid and cost-effective screening of large compound libraries and the rational design of new molecules with improved potency and selectivity.

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This process can be broadly categorized into two approaches: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS).

In the context of this compound and its derivatives, SBVS would involve the use of a three-dimensional structure of a biological target of interest. Molecular docking simulations would then be employed to predict the binding mode and affinity of a library of indole derivatives within the target's active site. For instance, if targeting a specific kinase, the crystal structure of the kinase would be used to dock various analogs of this compound, with modifications at different positions of the indole ring. The results of such a screening would be a ranked list of compounds based on their predicted binding energies or docking scores, prioritizing those with the most favorable interactions for further experimental validation.

An illustrative example of data from a hypothetical virtual screening of this compound derivatives against a target protein is presented below:

| Compound ID | Modification on Indole Scaffold | Docking Score (kcal/mol) | Predicted Key Interactions |

| CPI-001 | Unsubstituted | -7.5 | Hydrogen bond with Ser-245 |

| CPI-002 | 5-fluoro | -8.2 | Hydrogen bond with Ser-245, Halogen bond with Leu-180 |

| CPI-003 | 2-methyl | -7.9 | Hydrophobic interaction with Val-198 |

| CPI-004 | 6-amino | -8.8 | Hydrogen bonds with Ser-245 and Asp-290 |

On the other hand, LBVS is utilized when the three-dimensional structure of the target is unknown. This approach relies on the knowledge of molecules that are known to bind to the target. A pharmacophore model can be developed based on the common chemical features of these known active ligands. This model, representing the essential steric and electronic features for binding, is then used to screen a database of compounds, such as derivatives of this compound, to identify those that match the pharmacophore.

Fragment-Based Drug Design (FBDD) is another powerful strategy for lead discovery that has gained prominence. nih.gov This approach begins by screening a library of low molecular weight compounds, or "fragments," for binding to the target protein. pharmacelera.com These fragments typically have a molecular weight of up to 300 Da. nih.gov Due to their small size, fragments can explore chemical space more efficiently and often form high-quality interactions with the target. pharmacelera.com

The application of FBDD to the this compound scaffold would involve identifying small molecular fragments that bind to a target of interest. Once these initial fragment hits are identified, often through biophysical techniques like X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy, they can be optimized into more potent lead compounds. nih.gov There are three main strategies for fragment evolution:

Fragment Growing: A fragment hit is extended by adding new chemical moieties to occupy adjacent pockets in the binding site. pharmacelera.com For example, a fragment that binds to a primary pocket could be "grown" by adding a side chain that interacts with a nearby hydrophobic region.

Fragment Linking: Two or more fragments that bind to adjacent sites on the protein are connected by a chemical linker to create a single, more potent molecule. pharmacelera.com

Fragment Merging: Overlapping fragments that bind in a similar region are combined to generate a novel, more potent compound that incorporates features of both original fragments. pharmacelera.com

A hypothetical FBDD campaign starting with fragments related to the this compound scaffold is outlined in the table below:

| Fragment ID | Fragment Structure | Binding Affinity (Kd) | Optimization Strategy | Resulting Lead Compound Affinity (Kd) |

| Frag-A | 2-chlorophenyl | 500 µM | Growing | 10 µM |

| Frag-B | 1H-indole | 800 µM | Growing | 25 µM |

| Frag-C | Phenyl ring | 1 mM | Linking with Frag-D | 5 µM |

| Frag-D | Chlorophenyl ring | 900 µM | Linking with Frag-C | 5 µM |

Through these computational methodologies, researchers can systematically explore the structure-activity relationships of this compound derivatives, leading to the rational design of novel and optimized molecules with desired biological activities.

Medicinal Chemistry Applications and Lead Optimization Strategies for 4 2 Chlorophenyl 1h Indole Scaffolds

Rational Design and Synthesis of Novel Indole-Based Chemical Entities

The indole (B1671886) nucleus is a privileged structure in drug discovery, and its substitution with a 2-chlorophenyl group at the 4-position offers a distinct template for designing new therapeutic agents. nih.gov The synthetic versatility of the indole ring allows for extensive modification, enabling the exploration of vast chemical space to identify compounds with desired pharmacological profiles.

Molecular Hybridization Approaches for Multi-Target Ligands

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a contemporary strategy in drug design to address multifactorial diseases. nih.gov This approach has been explored for indole-based compounds to develop multi-target-directed ligands (MTDLs), particularly in the context of complex conditions like Alzheimer's disease. nih.govnih.govnih.govnih.gov For instance, indole derivatives have been hybridized with other heterocyclic systems, such as 1,2,4-triazole, to create novel anticancer agents. nih.gov

While specific examples of multi-target ligands derived directly from the 4-(2-chlorophenyl)-1H-indole scaffold are not extensively documented in publicly available research, the principles of molecular hybridization can be readily applied. By strategically linking the this compound core with other pharmacophores known to interact with different biological targets, it is conceivable to design novel MTDLs. For example, combining this scaffold with moieties known to inhibit enzymes like acetylcholinesterase or beta-secretase could yield promising candidates for Alzheimer's disease therapy. nih.govnih.govnih.gov

A study on the design and synthesis of new indole drug candidates for Alzheimer's disease included the compound (E)-2-(4-Chlorophenyl)-3-[1-(methylsulfonyl)-1H-indol-3-yl]acrylic acid, which, although substituted at a different position, highlights the potential of incorporating the chlorophenyl-indole motif into multi-target drug design strategies. nih.gov

Combinatorial Chemistry and Library Design for Indole Derivatives

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large libraries of related compounds, facilitating the exploration of structure-activity relationships (SAR). nih.gov The synthesis of indole derivative libraries has been described, showcasing the feasibility of generating a multitude of analogs for high-throughput screening. nih.gov

Although specific combinatorial libraries based on the this compound scaffold are not prominently reported, the general methodologies for solid-phase and solution-phase synthesis of indole libraries are well-established. nih.gov These techniques could be adapted to generate a focused library of this compound derivatives. By varying substituents at different positions of the indole ring (e.g., N1, C2, C3, C5, C6, C7), a diverse set of compounds can be synthesized and screened for various biological activities. This approach would be invaluable for identifying initial hits and building a comprehensive SAR understanding for this particular scaffold.

Lead Identification, Hit-to-Lead, and Lead Optimization Processes

The journey from an initial "hit" compound identified through screening to a viable "lead" candidate involves a meticulous process of optimization to enhance its therapeutic potential. imperial.ac.uk

Strategies for Enhancing Biological Potency and Selectivity

Once a hit compound containing the this compound scaffold is identified, several strategies can be employed to improve its biological potency and selectivity. Structure-based drug design, guided by molecular modeling and docking studies, can provide insights into the binding interactions between the ligand and its biological target. mdpi.comresearchgate.netmdpi.com This information can then be used to guide the synthesis of analogs with modifications aimed at strengthening these interactions.

For instance, a study on pyrazolinyl-indole derivatives as potential anticancer agents synthesized and evaluated compounds that included a 4-chlorophenyl substituent. mdpi.com One of the active compounds identified was 1-(3-(4-chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxyethanone. mdpi.com Although the chlorophenyl group is at a different position compared to the subject of this article, the study provides a relevant example of how indole derivatives with a chlorophenyl moiety can be developed as potent and selective agents. The structure-activity relationship (SAR) studies in such research can offer valuable guidance for optimizing derivatives of this compound.

Key strategies for enhancing potency and selectivity include:

Introduction of functional groups: Adding groups that can form specific hydrogen bonds, ionic interactions, or hydrophobic interactions with the target protein.

Bioisosteric replacement: Substituting parts of the molecule with other groups that have similar physical or chemical properties to improve target engagement or reduce off-target effects.

Conformational constraint: Introducing cyclic structures or rigid linkers to lock the molecule in a bioactive conformation, which can enhance binding affinity and selectivity.

Optimization of Physicochemical Properties for Improved Drug-Like Characteristics

A potent and selective compound must also possess favorable physicochemical properties to be a successful drug. These properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion), determine the bioavailability and in vivo efficacy of a compound.

A study on the physicochemical properties of 1-(4-chlorophenyl)-4-morpholino-imidazolin-2-one provides an example of how such properties are evaluated for a chlorophenyl-containing heterocyclic compound. mdpi.comnih.gov The study investigated solubility in different media and partition coefficients, which are key parameters for predicting oral absorption. mdpi.comnih.gov Similar evaluations would be essential in the lead optimization phase for any drug candidate derived from the this compound scaffold.

Table 1: Key Physicochemical Properties and Their Importance in Drug Design

| Property | Importance | Optimization Strategies |

| Solubility | Crucial for absorption and formulation. | Introduction of polar functional groups (e.g., -OH, -NH2, -COOH). |

| Lipophilicity (LogP/LogD) | Affects permeability, plasma protein binding, and metabolism. | Modulation of non-polar surface area; introduction of polar or ionizable groups. |

| Permeability | Essential for absorption across biological membranes. | Balancing lipophilicity and hydrogen bonding capacity. |

| Metabolic Stability | Determines the in vivo half-life of the compound. | Blocking metabolically labile sites with stable groups (e.g., fluorine). |

| Plasma Protein Binding | Influences the free concentration of the drug available for therapeutic action. | Modification of lipophilicity and charge distribution. |

This table presents general principles of physicochemical property optimization in drug discovery.

Development of Indole-Derived Probes and Chemical Tools for Biochemical Research

The this compound scaffold can also serve as a foundation for the development of chemical probes and tools to investigate biological processes. Fluorescent probes, for instance, are valuable for visualizing and quantifying the activity of enzymes or the localization of specific molecules within cells. nih.gov

While there are no specific reports on fluorescent probes derived from this compound, the inherent fluorescence of the indole ring makes it an attractive core for probe design. By attaching a fluorophore or a recognition moiety to the scaffold, it is possible to create probes that can selectively bind to a target of interest and generate a detectable signal. nih.gov Such tools would be instrumental in target validation and in elucidating the mechanism of action of drugs derived from this scaffold.

Potential Therapeutic Applications for Indole-Based Compounds

The inherent bioactivity of the indole nucleus, combined with the specific substitution pattern of the this compound scaffold, has given rise to a plethora of derivatives with promising therapeutic potential across multiple disease areas. The following sections will explore the detailed research findings for these applications.

The this compound scaffold has been a fertile ground for the discovery of novel anticancer agents. Derivatives of this structure have demonstrated significant cytotoxic effects against a range of cancer cell lines, operating through various mechanisms of action, including the inhibition of tubulin polymerization and protein kinases.

One notable derivative, N-(4-chlorophenyl)-1H-indole-2-carboxamide, has been investigated for its cytotoxic effects on osteosarcoma cells. Studies have shown that this compound inhibits the proliferation of Saos-2 osteosarcoma cells in a dose- and time-dependent manner. ijpsdronline.comnih.govresearchgate.net In comparative studies, it was found to be effective at lower doses than the established tyrosine kinase inhibitor, imatinib (B729) mesylate. ijpsdronline.comnih.govresearchgate.net

Furthermore, pyrazolinyl-indole derivatives incorporating the 4-chlorophenyl moiety have exhibited remarkable cytotoxic activities. For instance, 1-(3-(4-chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxyethanone demonstrated significant growth inhibition against a panel of 56 cancer cell lines, including leukemia, colon, breast, melanoma, and lung cancers. mdpi.com

The mechanism of action for many of these indole-based anticancer agents involves the disruption of microtubule dynamics. Arylthioindole derivatives, which are structurally related to the this compound scaffold, are potent inhibitors of tubulin polymerization, binding to the colchicine (B1669291) site on β-tubulin. nih.gov This disruption of microtubule function leads to mitotic arrest and subsequent apoptosis in cancer cells. nih.gov

In addition to tubulin inhibition, indole derivatives have been developed as kinase inhibitors. Given that kinases are crucial regulators of cell proliferation and survival, their inhibition is a key strategy in cancer therapy. The this compound scaffold can be strategically modified to target specific kinases involved in cancer progression. rsc.org

Below is a data table summarizing the anticancer activity of selected this compound derivatives:

| Compound Name | Cancer Cell Line | Activity | Reference |

| N-(4-chlorophenyl)-1H-indole-2-carboxamide | Saos-2 (Osteosarcoma) | Inhibited cell proliferation in a dose- and time-dependent manner. | ijpsdronline.comnih.govresearchgate.net |

| 1-(3-(4-chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxyethanone | Leukemia, Colon, Breast, Melanoma, Lungs, Renal, Prostate, CNS, and Ovarian Cancer Cell Lines | Demonstrated remarkable cytotoxic activities. | mdpi.com |

| Arylthioindole Derivatives | MCF-7 (Breast Cancer) | Potent inhibitors of tubulin polymerization. | nih.gov |

The this compound scaffold has also been explored for its potential in combating infectious diseases. While research on the specific parent compound is limited, its derivatives and related structures have shown promising antimicrobial, antifungal, antiviral, and antiparasitic activities.

In the realm of antibacterial agents, indole-1,2,4-triazole conjugates featuring a 4-chlorophenyl group have been synthesized and evaluated. nih.gov These compounds have demonstrated good to moderate activity against several Gram-negative bacterial strains. nih.gov The presence of the indole nucleus and a m-chlorophenyl substituent has been shown to be important for antibacterial activity, with some derivatives exhibiting excellent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

With respect to antifungal activity, indole derivatives have shown considerable promise. For example, 1-(4-chlorophenyl)-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole has been identified as a potent antifungal agent, particularly against Aspergillus fumigatus, Aspergillus flavus, and Aspergillus niger. nih.gov This compound was found to be non-toxic to human erythrocytes, suggesting a favorable safety profile. nih.gov Furthermore, indole-1,2,4-triazole hybrids have displayed potent antifungal activity against Candida species. nih.gov

The antiviral potential of indole derivatives has also been an area of active investigation. Indole chloropyridinyl esters have been identified as potent inhibitors of the SARS-CoV-2 3CLpro enzyme, a key protease in the viral life cycle. nih.gov These compounds have also demonstrated antiviral activity in cell-based assays. nih.gov While not directly featuring the 4-(2-chlorophenyl) substitution, this research highlights the potential of the broader indole scaffold in the development of antiviral therapeutics.

Regarding antiparasitic applications, the research is more general to natural products and related heterocyclic systems. However, the broad bioactivity of the indole core suggests that derivatives of this compound could be promising candidates for the development of new antiparasitic agents.

The following table summarizes the antimicrobial and antifungal activity of selected indole derivatives related to the this compound scaffold:

| Compound Class/Name | Target Organism | Activity | Reference |

| Indole-1,2,4-triazole conjugates with 4-chlorophenyl | Gram-negative bacteria | Good to moderate activity. | nih.gov |

| Indole-triazole and Indole-thiadiazole derivatives with m-chlorophenyl | Methicillin-resistant Staphylococcus aureus (MRSA) | Excellent activity. | nih.gov |

| 1-(4-chlorophenyl)-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole | Aspergillus fumigatus, Aspergillus flavus, Aspergillus niger | Potent antifungal activity with a MIC value of 5.85 µ g/disc against A. fumigatus. | nih.gov |

| Indole chloropyridinyl esters | SARS-CoV-2 3CLpro | Potent enzyme inhibition. | nih.gov |

Derivatives of the this compound scaffold have demonstrated significant anti-inflammatory and analgesic properties, suggesting their potential as therapeutic agents for inflammatory and autoimmune disorders.

A key example is the selenium-containing derivative, 3-(4-chlorophenylselanyl)-1-methyl-1H-indole. This compound has been shown to elicit both antinociceptive and anti-inflammatory effects in murine models. mdpi.com Its mechanism of action is believed to involve the modulation of monoaminergic, opioidergic, and adenosinergic systems. mdpi.com The compound was effective in reducing paw and ear edema induced by inflammatory agents. mdpi.com

Another related compound, N-(4′-Chlorophenyl) (4,6-dimethoxy-2,3-diphenyl-1H-indol-7-yl)methanimine, has also been identified as having anti-inflammatory and analgesic potential, further highlighting the promise of this class of compounds for treating inflammatory conditions.

While direct studies on this compound for metabolic diseases are not abundant, the broader class of indole derivatives has shown potential in this therapeutic area. The indole scaffold is a key component of various natural and synthetic compounds with antidiabetic properties. nih.gov

One promising approach involves the development of indole derivatives containing a thiazolidine-2,4-dione moiety as α-glucosidase inhibitors. nih.gov These compounds have demonstrated potent α-glucosidase inhibitory activity, which is a key mechanism for controlling postprandial hyperglycemia in diabetic patients. nih.gov In vivo studies have shown that these derivatives can suppress fasting blood glucose levels and improve glucose tolerance in diabetic mice. nih.gov

Although not containing the specific 4-(2-chlorophenyl) substitution, these findings suggest that the incorporation of this scaffold into molecules targeting metabolic pathways could be a fruitful area for future research.

The this compound scaffold and its derivatives have shown significant promise in the development of agents for neuropsychiatric and neurological conditions. This is largely due to their antioxidant and neuroprotective properties.